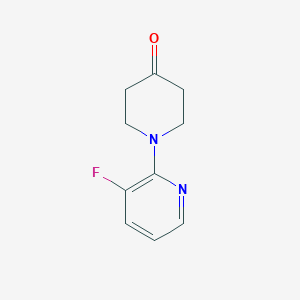

1-(3-Fluoropyridin-2-yl)piperidin-4-one

Descripción

Structure

2D Structure

Propiedades

Número CAS |

828266-07-5 |

|---|---|

Fórmula molecular |

C10H11FN2O |

Peso molecular |

194.21 g/mol |

Nombre IUPAC |

1-(3-fluoropyridin-2-yl)piperidin-4-one |

InChI |

InChI=1S/C10H11FN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5H,3-4,6-7H2 |

Clave InChI |

DJMZCROAFOQIPA-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1=O)C2=C(C=CC=N2)F |

Origen del producto |

United States |

Synthetic Methodologies for 1 3 Fluoropyridin 2 Yl Piperidin 4 One and Analogues

Chemical Transformations for N-Substitution of the Piperidin-4-one Core

The introduction of substituents onto the nitrogen atom of the piperidin-4-one ring is a crucial step in the synthesis of a vast array of biologically active molecules. Various chemical transformations have been developed to achieve this N-functionalization, offering routes that vary in efficiency, substrate scope, and reaction conditions.

Reductive amination is a cornerstone method for forming carbon-nitrogen bonds and is widely applied in the synthesis of N-substituted piperidines. nih.gov This reaction typically proceeds in two stages: the initial formation of an iminium ion from the condensation of a ketone (piperidin-4-one) and an amine, followed by the reduction of this intermediate to the corresponding amine. nih.govacs.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common for its mildness and selectivity.

Recent methodologies have expanded the scope and efficiency of this reaction. For instance, a rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts can lead to N-(hetero)aryl piperidines through a reductive transamination process. nih.govacs.org This method involves the reduction of a pyridinium salt to a dihydropyridine (B1217469) intermediate, which is then intercepted by water and an external amine, ultimately leading to the N-arylated piperidine (B6355638) product. nih.govacs.org This approach is valuable as it allows for the conversion of readily available pyridine (B92270) derivatives into complex piperidines. acs.org

The synthesis of N-substituted piperidines from piperidone has been successfully demonstrated using reductive amination between N-Boc-piperidin-4-one and various anilines, showcasing the method's utility in creating precursors for pharmacologically relevant scaffolds. researchgate.net

Table 1: Examples of Reductive Amination for Piperidine Synthesis

| Reactants | Catalyst/Reducing Agent | Product | Key Features |

|---|---|---|---|

| Pyridinium Salts, (Hetero)aryl amines | Rhodium catalyst, HCOOH | N-(Hetero)aryl piperidines | Reductive transamination process; expands dearomatization toolbox. nih.govacs.org |

| N-Boc-piperidin-4-one, 3,4-dichloroaniline | Not specified | N-(3,4-dichlorophenyl) derivative | Synthesis of a promising scaffold for further modification. researchgate.net |

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, represents a powerful and atom-efficient strategy for the construction of the piperidine ring. researchgate.netrsc.org This reaction can be performed intramolecularly to form the heterocyclic core. nih.gov

A concise and high-yielding double aza-Michael reaction using divinyl ketones is an effective method for accessing chiral 2-substituted 4-piperidone (B1582916) building blocks. acs.org This approach has been utilized to prepare scaffolds for analogues of donepezil, a drug used in Alzheimer's treatment. acs.org The reaction involves the addition of a primary amine to two equivalents of an α,β-unsaturated ketone, followed by cyclization.

Intramolecular aza-Michael reactions (IMAMR) are particularly straightforward for creating enantiomerically enriched N-heterocycles. nih.gov Organocatalytic methods have been developed for the synthesis of di- and tri-substituted piperidines, demonstrating the versatility of this approach. nih.gov Furthermore, the aza-Michael reaction can be combined with other transformations in one-pot processes. For example, a reductive amination/aza-Michael cyclization strategy has been devised for the synthesis of challenging N-(hetero)aryl piperidines from 2-methylene-5-oxohexanoates. acs.org

Table 2: Aza-Michael Addition in Piperidine Synthesis

| Reaction Type | Substrates | Catalyst/Conditions | Product | Significance |

|---|---|---|---|---|

| Double Aza-Michael | Divinyl ketones, Primary amines | Not specified | Chiral 2-substituted 4-piperidones | Atom-efficient route to key building blocks. acs.org |

| Intramolecular (IMAMR) | N-tethered alkenes | Quinoline organocatalyst, TFA | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines | Straightforward access to chiral N-heterocycles. nih.gov |

Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecules like functionalized piperidines by combining three or more starting materials in a single synthetic operation. researchgate.net These reactions are characterized by their operational simplicity and ability to rapidly build molecular complexity.

The synthesis of highly functionalized piperidines can be achieved via organo-catalytic three-component reactions involving an amine, an aldehyde, and a 1,3-dicarbonyl compound. researchgate.net The Petrenko-Kritschenko piperidone synthesis is a classic example, involving the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia (B1221849) or a primary amine. chemrevlett.com Modern variations of this reaction utilize catalysts like bismuth nitrate (B79036) or L-proline nitrate to afford densely functionalized piperidine scaffolds under mild, environmentally benign conditions. researchgate.net

Cascade reactions, where a sequence of intramolecular transformations occurs following a single initiating event, also provide elegant routes to the piperidine core. A one-pot, three-component cascade reaction has been developed for constructing bipyrimidine derivatives, showcasing the intricate molecular architectures that can be assembled through such processes. rsc.org These methods are advantageous for creating diverse molecular libraries for drug discovery and other applications. researchgate.net

Synthetic Routes for Incorporating the 3-Fluoropyridin-2-yl Moiety

The introduction of a fluorine atom into a pyridine ring can significantly modulate the physicochemical properties of a molecule, such as basicity and metabolic stability. acs.org However, the synthesis of specific isomers like 3-fluoropyridine (B146971) can be challenging.

A direct approach to fluorinated piperidines is the hydrogenation of the corresponding fluoropyridine precursors. nih.gov This strategy, however, faces significant challenges, including potential catalyst deactivation by the Lewis-basic heterocycle and undesired hydrodefluorination side reactions. nih.govspringernature.com

To overcome these obstacles, a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process has been developed. nih.govresearchgate.net This method enables the highly diastereoselective formation of a variety of all-cis-(multi)fluorinated piperidines. springernature.com The process involves a rhodium-catalyzed dearomatization event followed by the complete saturation of the resulting intermediates via hydrogenation. nih.gov While effective, this DAH process can be sensitive to the purity of reagents and solvents and may not tolerate certain polar functional groups due to the use of hydridic reagents like pinacol (B44631) borane (B79455) (HBpin). springernature.comnih.gov

An alternative approach utilizes a commercially available heterogeneous palladium catalyst for the cis-selective hydrogenation of fluoropyridines. nih.gov This protocol is more robust and allows for the chemoselective reduction of the fluoropyridine ring in the presence of other aromatic systems like benzene (B151609) rings, a transformation not typically possible with the more active rhodium catalysts. nih.gov

Table 3: Hydrogenation Approaches for Fluorinated Piperidines

| Method | Catalyst | Key Reagents | Key Features | Limitations |

|---|---|---|---|---|

| Dearomatization-Hydrogenation (DAH) | Rhodium-carbene complex | Pinacol borane (HBpin), H₂ | Highly diastereoselective for all-cis products. nih.govspringernature.com | Sensitive to reagent purity; limited functional group tolerance. nih.gov |

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C and C-heteroatom bonds under mild conditions, providing new avenues for the synthesis of fluorinated aromatic compounds. mdpi.com A notable method for synthesizing diversely substituted 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. acs.orgorganic-chemistry.orgnih.gov

This reaction is typically catalyzed by an iridium complex, such as fac-Ir(ppy)₃, under blue LED irradiation. acs.orgnih.gov The proposed mechanism involves the reduction of the iodoketone by the photoexcited catalyst to generate a radical, which then adds to the silyl enol ether. acs.org The resulting intermediate is oxidized and subsequently undergoes a one-pot condensation with an ammonia source, like ammonium (B1175870) acetate (B1210297), to form the 3-fluoropyridine ring. acs.orgorganic-chemistry.org This one-pot protocol is highly efficient, avoids the isolation of intermediates, and accommodates a variety of substrates. acs.orgorganic-chemistry.org The development of such methods allows for the assembly of the 3-fluoropyridine structure from simple ketone precursors. acs.org

Other strategies for synthesizing fluoropyridines include nucleophilic aromatic substitution (SNAr), where a leaving group such as a nitro group or a halogen on the pyridine ring is displaced by a fluoride (B91410) anion. nih.govresearchgate.netresearchgate.net These reactions are often facilitated by electron-withdrawing groups on the ring and are a more traditional, yet still valuable, approach. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-(3-Fluoropyridin-2-yl)piperidin-4-one |

| 2-methylene-5-oxohexanoate |

| 3,4-dichloroaniline |

| 3-fluoropyridine |

| Acetone dicarboxylic acid ester |

| α,α-difluoro-β-iodoketones |

| Ammonium acetate |

| Bismuth nitrate |

| Divinyl ketones |

| Donepezil |

| L-proline nitrate |

| N-Boc-piperidin-4-one |

| Pinacol borane (HBpin) |

| Silyl enol ethers |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) |

| fac-Tris(2-phenylpyridine)iridium (fac-Ir(ppy)₃) |

Functionalization of Pyridine Rings with Fluorine Substituents

The introduction of fluorine into a pyridine ring is a critical step in the synthesis of 3-fluoropyridine-containing compounds. The unique electronic properties of fluorine can significantly influence the pharmacological profile of a molecule. Several methods have been developed for the fluorination of pyridine rings, each with its own advantages regarding regioselectivity and substrate scope.

Direct C-H Fluorination: A significant advancement in pyridine functionalization is the direct conversion of a C-H bond to a C-F bond. One notable method employs silver(II) fluoride (AgF₂) as a potent fluorinating agent. This reaction demonstrates high site-selectivity, preferentially fluorinating the C-H bond adjacent to the nitrogen atom (the 2-position) in a broad range of substituted pyridines and diazines. orgsyn.orgnih.gov The reactions are typically rapid, often completing within an hour at ambient temperature, and are tolerant of various functional groups. nih.govsigmaaldrich.com The proposed mechanism is analogous to the classic Chichibabin amination reaction. nih.govpkusz.edu.cn This method's mild conditions make it suitable for late-stage fluorination in the synthesis of complex molecules. nih.gov

Electrophilic Fluorination: Electrophilic fluorinating reagents are commonly used to introduce fluorine into electron-rich aromatic systems. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are effective for this purpose. nih.govnih.gov For instance, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® yields fluorinated 3,6-dihydropyridines, which can subsequently eliminate hydrogen fluoride to form the corresponding fluorinated pyridines. nih.govnih.gov Another strategy involves the use of ring-opened Zincke imine intermediates derived from pyridines. These intermediates undergo regioselective C-F bond formation with electrophilic fluorinating reagents, leading to C3-fluoropyridines after ring closure. acs.orgacs.org This approach is particularly valuable for achieving fluorination at the 3-position, which is often challenging to access directly. acs.orgacs.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a powerful strategy for introducing fluorine, especially when a suitable leaving group is present on the pyridine ring. The nitro group (–NO₂) is a particularly effective leaving group in SNAr reactions on pyridine rings. nih.govscispace.com For example, methyl 3-nitropyridine-4-carboxylate can be converted to methyl 3-fluoropyridine-4-carboxylate by reaction with a fluoride source like cesium fluoride (CsF) in an aprotic polar solvent such as DMSO. nih.govscispace.com The reactivity of halopyridines in SNAr reactions is also noteworthy, with 2-fluoropyridines being significantly more reactive than their 2-chloro counterparts, allowing for subsequent functionalization under milder conditions. acs.orgnih.gov The hetero-N atom in the pyridine ring activates the ring towards nucleophilic attack, facilitating these substitutions. scispace.comresearchgate.net

Ring-Forming Reactions: In addition to functionalizing a pre-existing pyridine ring, 3-fluoropyridines can be constructed through cyclization reactions. One such method involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers. acs.orgnih.govacs.org This is followed by a one-pot condensation with ammonium acetate to assemble the diversely substituted 3-fluoropyridine ring. acs.orgnih.govacs.org Another approach utilizes a Rh(III)-catalyzed C-H functionalization reaction between α-fluoro-α,β-unsaturated oximes and alkynes to prepare multi-substituted 3-fluoropyridines. nih.gov

| Method | Fluorinating Reagent/Source | Typical Position of Fluorination | Key Features | Reference |

|---|---|---|---|---|

| Direct C-H Fluorination | AgF₂ | C2 (adjacent to N) | Mild conditions, rapid, high site-selectivity, functional group tolerance. | orgsyn.orgnih.gov |

| Electrophilic Fluorination (via Zincke Imine) | Selectfluor® | C3 | Enables selective fluorination at the otherwise less accessible 3-position. | acs.orgacs.org |

| Nucleophilic Aromatic Substitution (SNAr) | CsF, KF | Position of leaving group (e.g., -NO₂, -Cl) | Requires a good leaving group activated by the ring nitrogen. | nih.govscispace.com |

| Ring Synthesis (Photoredox) | From α,α-difluoro-β-iodoketones | C3 | Builds the fluoropyridine ring from acyclic precursors. | acs.orgacs.org |

Cyclization and Condensation Reactions in the Formation of Piperidin-4-one Structures

The piperidin-4-one core is a prevalent scaffold in medicinal chemistry and its synthesis has been extensively studied. nih.gov The formation of this six-membered nitrogen-containing ring is typically achieved through cyclization and condensation reactions, with several classical and modern methods being widely employed.

Mannich Reaction: The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones. This multicomponent condensation involves an aldehyde, a primary amine or ammonia, and a ketone with at least two α-hydrogens. mdma.chacs.org For example, the reaction of an aromatic aldehyde, a ketone like acetone or a derivative, and ammonium acetate can yield 2,6-diaryl-piperidin-4-ones. researchgate.net While traditionally carried out in aqueous or alcoholic solutions, the use of acetic acid as a solvent has been shown to improve yields and simplify the isolation of pure products. mdma.ch The versatility of the Mannich reaction allows for the synthesis of a wide array of piperidones with different substituents at various positions on the ring. nih.govmdma.ch

Dieckmann Condensation: The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is used to form a five- or six-membered ring. dtic.milsciencemadness.org In the context of piperidin-4-one synthesis, a primary amine is first reacted with two equivalents of an α,β-unsaturated ester, such as methyl or ethyl acrylate, in a Michael addition to form a diester-amine. dtic.milresearchgate.net This intermediate then undergoes an intramolecular cyclization catalyzed by a base (e.g., sodium ethoxide) to form a β-keto ester. researchgate.netstackexchange.com Subsequent hydrolysis and decarboxylation of this cyclic product yield the desired N-substituted 4-piperidone. dtic.milresearchgate.net This classical approach remains one of the most common methods for preparing the piperidin-4-one ring system. dtic.mil

Aza-Michael Addition: The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is another key strategy for constructing the piperidin-4-one ring. ntu.edu.sgrsc.org Intramolecular aza-Michael reactions are particularly powerful for cyclization. researchgate.net For instance, a linear substrate containing both an amine and a suitable Michael acceptor can undergo cyclization to form the piperidine ring. researchgate.net A double aza-Michael addition using divinyl ketones as substrates provides an atom-efficient route to 2-substituted 4-piperidone scaffolds. lookchem.com This approach can be coupled with enzymatic reactions, such as a transaminase-triggered cascade, to achieve enantioselective synthesis of piperidine structures. lookchem.com

| Reaction | Key Reactants | General Product Type | Reference |

|---|---|---|---|

| Mannich Reaction | Aldehyde, Amine/Ammonia, Ketone | Substituted piperidin-4-ones (e.g., 2,6-diaryl) | mdma.chacs.org |

| Dieckmann Condensation | Diester-amine (from primary amine + 2x acrylate) | N-substituted piperidin-4-ones | dtic.milresearchgate.net |

| Aza-Michael Addition | Amine and α,β-unsaturated carbonyl compound | Substituted piperidin-4-ones | ntu.edu.sgresearchgate.net |

Sustainable and Green Chemistry Approaches in Piperidin-4-one Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient syntheses of piperidin-4-ones. researchgate.net These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving atom economy.

Use of Green Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. A notable green innovation in piperidin-4-one synthesis is the use of Deep Eutectic Solvents (DESs). frontiersin.orgrsc.org A DES composed of glucose and urea (B33335) has been shown to be an inexpensive, effective, and environmentally safe reaction medium for the synthesis of various piperidin-4-one derivatives. asianpubs.orgresearchgate.net This solvent system is non-toxic and biodegradable, offering a significant advantage over traditional volatile organic solvents. frontiersin.orgasianpubs.org In some cases, the DES can also act as a catalyst, further simplifying the reaction setup. frontiersin.org The use of amino acids in place of ammonia in piperidone synthesis has also been explored as a promising green alternative. researchgate.net

Advanced Spectroscopic and Structural Characterization of 1 3 Fluoropyridin 2 Yl Piperidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the comprehensive mapping of the atomic framework of 1-(3-Fluoropyridin-2-yl)piperidin-4-one.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) for Primary Structure Confirmation

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the 3-fluoropyridine (B146971) ring and the aliphatic protons of the piperidin-4-one ring. The pyridine (B92270) ring protons are expected to appear in the downfield region (δ 7.0-8.5 ppm), exhibiting complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The piperidinone protons, being in a saturated ring system, would appear more upfield. The protons on carbons adjacent to the nitrogen (C2' and C6') are expected around δ 3.5-4.0 ppm, while those adjacent to the carbonyl group (C3' and C5') would be found around δ 2.5-2.8 ppm. These two sets of protons would likely appear as triplets, assuming a chair conformation for the piperidine (B6355638) ring.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C4') of the piperidinone ring is expected to be the most downfield signal in the aliphatic region (around δ 205-210 ppm). The carbons of the 3-fluoropyridine ring would appear in the aromatic region (δ 120-160 ppm), with their chemical shifts influenced by the electronegativity of the fluorine atom and the nitrogen atom. The carbon directly bonded to fluorine (C3) will show a large one-bond C-F coupling constant. The aliphatic carbons of the piperidinone ring would be observed in the upfield region (δ 40-55 ppm).

¹⁹F NMR: The fluorine NMR spectrum is a sensitive probe for the fluorine-containing environment. nih.govmdpi.comnih.gov For this compound, a single resonance is expected for the fluorine atom on the pyridine ring. rsc.orgrsc.org The chemical shift and coupling constants to adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) are diagnostic for confirming the substitution pattern on the aromatic ring. spectrabase.com

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the two nitrogen atoms in the structure. nih.govresearchgate.netresearchgate.net The pyridine nitrogen would have a chemical shift characteristic of sp²-hybridized nitrogen in an aromatic system, while the piperidine nitrogen would be typical for an sp³-hybridized amine/amide nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Couplings |

|---|---|---|---|

| C2 | - | ~155 (d, ²JCF) | - |

| C3 | - | ~158 (d, ¹JCF) | - |

| C4 | ~7.3 (ddd) | ~125 (d, ³JCF) | ³JHH, ⁴JHH, ³JHF |

| C5 | ~7.0 (dd) | ~123 (d, ⁴JCF) | ³JHH, ⁴JHH |

| C6 | ~8.1 (dd) | ~145 (d, ³JCF) | ³JHH, ⁴JHF |

| C2', C6' | ~3.8 (t) | ~50 | ³JHH |

| C3', C5' | ~2.7 (t) | ~42 | ³JHH |

| C4' | - | ~208 | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

2D NMR experiments are indispensable for assembling the molecular puzzle by establishing through-bond correlations. sdsu.edunih.govepfl.chyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. youtube.com For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H4-H5, H5-H6) and within the piperidinone ring (H2'-H3', H5'-H6'). This confirms the connectivity within each ring system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). nih.govresearchgate.net This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For instance, the triplet at ~3.8 ppm would show a cross-peak to the carbon signal at ~50 ppm, assigning them to the C2'/C6' positions.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds (²JHC, ³JHC). epfl.chyoutube.comnih.gov HMBC is crucial for connecting the different fragments of the molecule. A key correlation would be observed between the piperidinone protons at C2'/C6' and the pyridine carbon at C2, definitively establishing the point of connection between the two rings. Furthermore, correlations from the piperidinone protons (H3'/H5') to the carbonyl carbon (C4') would confirm its position. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight of a compound and offers insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₁FN₂O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value, typically with an error of less than 5 ppm. This provides strong evidence for the molecular formula and confirms the compound's identity. rsc.orgmdpi.com

Table 2: HRMS Data for this compound.

| Molecular Formula | Ion | Calculated Exact Mass | Observed Mass |

|---|---|---|---|

| C₁₀H₁₁FN₂O | [M+H]⁺ | 207.0934 | Within 5 ppm of calculated |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. mdpi.comnih.govwvu.edu The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. researchgate.netnih.gov For this compound, key fragmentation pathways would likely include:

Cleavage of the C-N bond between the pyridine and piperidine rings, leading to ions corresponding to the 3-fluoropyridinyl moiety and the piperidinone moiety. wvu.edu

α-cleavage adjacent to the piperidine nitrogen.

Loss of CO from the piperidinone ring, a common fragmentation for ketones.

Retro-Diels-Alder (RDA) fragmentation within the piperidinone ring.

Analysis of these fragments allows for the reconstruction of the molecular structure and confirms the connectivity of the constituent parts. nih.govbibliomed.org

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While NMR provides detailed information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide definitive proof of its structure. researchgate.netmdpi.com

This technique would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles. A key piece of information from the crystal structure would be the conformation of the piperidin-4-one ring, which is expected to adopt a chair conformation. niscpr.res.in It would also reveal the relative orientation of the pyridine and piperidinone rings, including the dihedral angle between them. This solid-state information is complementary to the solution-state data obtained from NMR and is considered the gold standard for structural elucidation.

Investigation of Piperidin-4-one Ring Conformation and Puckering Parameters

To quantitatively describe the precise shape of this chair conformation, the Cremer and Pople puckering parameters (Q, θ, and φ) are employed. nih.govnih.gov These parameters provide a coordinate system to define any conformation of a six-membered ring. The total puckering amplitude, Q, quantifies the degree of non-planarity of the ring. The parameters θ and φ are spherical polar angles that describe the type of puckering. For an ideal chair conformation, the θ parameter approaches 180°. nih.gov

While specific crystallographic data for this compound is not publicly available, analysis of closely related N-substituted piperidin-4-one derivatives provides representative values for a chair conformation. For instance, the crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one reveals a total puckering amplitude Q of 0.553 Å, with Cremer parameters of θ = 168.8° and φ = 171.8°. nih.gov The deviation of the θ value from the ideal 180° indicates a slight distortion from a perfect chair, which can be attributed to the heterocyclic nature of the ring and the presence of substituents. nih.gov

Below is a table of representative puckering parameters for analogous piperidin-4-one compounds, illustrating the expected values for a chair conformation.

| Compound | Q (Å) | θ (°) | φ (°) | Conformation | Reference |

|---|---|---|---|---|---|

| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | 0.553 | 168.8 | 171.8 | Chair | nih.gov |

| 2,3,6-Triphenylpiperidin-4-one | 0.550 | 163.9 | 182.6 | Chair | nih.gov |

| (E)-4-chloro-N′-[4-(piperidin-1-yl)benzylidene]benzenesulfonohydrazide (Molecule 1) | 0.283 | 2.7 | 220 | Chair | nih.gov |

| (E)-4-chloro-N′-[4-(piperidin-1-yl)benzylidene]benzenesulfonohydrazide (Molecule 2) | 0.475 | 175.5 | 353 | Chair | nih.gov |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is governed by a network of non-covalent intermolecular interactions, which dictate the supramolecular architecture. In the absence of direct crystallographic data, a theoretical analysis based on the molecule's constituent functional groups allows for the prediction of the primary forces influencing its solid-state assembly. The key interactions expected to stabilize the crystal lattice include hydrogen bonding and van der Waals forces.

The molecular structure features several potential hydrogen bond acceptors, namely the carbonyl oxygen, the pyridine nitrogen, and the fluorine atom. These can interact with hydrogen atoms on the methylene (B1212753) groups of the piperidinone ring and the aromatic protons of the fluoropyridine moiety of neighboring molecules, leading to the formation of weak C-H···O, C-H···N, and C-H···F hydrogen bonds. Such interactions are commonly observed in the crystal structures of piperidine derivatives, often linking molecules into chains or more complex networks. doaj.orgebi.ac.uk

The following table summarizes the potential intermolecular contacts and their likely contribution to the crystal packing, based on analyses of similar molecular structures.

| Interaction Type | Description | Potential Role in Crystal Packing |

|---|---|---|

| C-H···O | Hydrogen on piperidine or pyridine rings interacting with the carbonyl oxygen. | Formation of hydrogen-bonded chains or dimers, a primary motif in stabilizing the crystal lattice. |

| C-H···N | Hydrogen on piperidine ring interacting with the pyridine nitrogen. | Contributes to the formation of extended supramolecular networks. |

| C-H···F | Hydrogen on piperidine ring interacting with the fluorine atom. | Directional interactions that influence molecular orientation and packing efficiency. doaj.org |

| π-π Stacking | Interaction between the electron clouds of adjacent fluoropyridine rings. | Stabilizes the structure through parallel or offset stacking arrangements, contributing to overall cohesion. nih.gov |

| H···H | Van der Waals contacts between hydrogen atoms on adjacent molecules. | Typically the most abundant contacts, contributing significantly to the overall van der Waals energy and packing efficiency. nih.govresearchgate.net |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and elucidating the structural features of this compound through the analysis of its molecular vibrations. A non-linear molecule with 25 atoms, this compound has 3N-6, or 69, fundamental vibrational modes. libretexts.orgwikipedia.org These vibrations correspond to the stretching and bending of specific bonds and functional groups within the molecule. While an experimental spectrum for the title compound is not available, a detailed analysis can be constructed by examining the characteristic vibrational frequencies of its constituent parts: the 3-fluoropyridine moiety and the piperidin-4-one ring.

The 3-fluoropyridine ring gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C=C and C=N ring stretching vibrations typically appear as a set of sharp bands in the 1600-1400 cm⁻¹ range. The C-F stretching vibration is a particularly strong and characteristic absorption, anticipated to be in the 1250-1150 cm⁻¹ region. nih.govresearchgate.net Various in-plane and out-of-plane C-H and ring bending and wagging modes will produce signals in the fingerprint region below 1300 cm⁻¹. nih.govcore.ac.uk

The piperidin-4-one ring also exhibits a number of distinct vibrational modes. The most prominent of these is the C=O stretching vibration of the ketone, which is expected to produce a strong, sharp absorption band in the range of 1725-1705 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene (CH₂) groups in the ring will appear between 3000 and 2850 cm⁻¹. The C-N stretching vibration of the tertiary amine within the ring is typically found in the 1250-1020 cm⁻¹ region. Additionally, the various deformation modes of the CH₂ groups, such as scissoring (ca. 1465 cm⁻¹), wagging, and twisting, will be present in the fingerprint region. chemicalbook.commdpi.comresearchgate.net

A detailed table of expected vibrational modes and their assignments is provided below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Assignment | Expected Intensity |

|---|---|---|---|

| 3100-3000 | ν(C-H) | Aromatic C-H stretching (Fluoropyridine) | Medium-Weak |

| 3000-2850 | ν(C-H) | Asymmetric & Symmetric CH₂ stretching (Piperidinone) | Medium-Strong |

| 1725-1705 | ν(C=O) | Ketone carbonyl stretching (Piperidinone) | Strong |

| 1610-1580 | ν(C=C), ν(C=N) | Ring stretching (Fluoropyridine) | Medium-Strong |

| 1480-1400 | ν(C=C), ν(C=N) | Ring stretching (Fluoropyridine) | Medium-Strong |

| ~1465 | δ(CH₂) | CH₂ Scissoring (Piperidinone) | Medium |

| 1250-1150 | ν(C-F) | C-F stretching (Fluoropyridine) | Strong |

| 1250-1020 | ν(C-N) | Tertiary amine C-N stretching (Piperidinone) | Medium |

| Below 1300 | δ(C-H), Ring Bending | In-plane and out-of-plane C-H bending and ring deformation modes (Fingerprint Region) | Variable |

ν = stretching; δ = bending/deformation

Preclinical Pharmacological and Biological Investigations of 1 3 Fluoropyridin 2 Yl Piperidin 4 One Analogues

Exploration of Hypothesized Biological Targets and Potential Mechanisms of Action

The 1-(pyridin-2-yl)piperidin-4-one (B2639882) scaffold serves as a versatile framework that has been explored for its affinity toward a range of biological targets. Preclinical investigations into analogues suggest potential mechanisms of action primarily through the modulation of specific enzymes and receptors.

Enzyme Modulation and Inhibition Profiling

Analogues of the core structure have been investigated for their ability to inhibit various enzymes. For instance, piperidine-linked benzenesulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (CA) isoforms, particularly the cancer-associated hCA IX and XII. nih.gov In one study, a 4-fluoro derivative of 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide was identified as a potent inhibitor of hCA IX with a Ki of 1.2 nM. nih.gov Another analogue featuring a 4-hydroxy substitution showed high efficacy against hCA XII, with a Ki of 4.3 nM. nih.gov These findings highlight that the piperidine (B6355638) scaffold can be functionalized to achieve potent and selective enzyme inhibition.

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide (4-fluoro) | hCA IX | 1.2 nM |

| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide (4-hydroxy) | hCA XII | 4.3 nM |

Data sourced from a study on piperidine-linked benzenesulfonamides as carbonic anhydrase inhibitors. nih.gov

Receptor Affinity and Ligand-Target Interaction Studies

The N-aryl piperidine framework is a recognized privileged structure in medicinal chemistry for its interaction with various receptors, notably G protein-coupled receptors (GPCRs) and sigma receptors. clinmedkaz.orgnih.gov

Studies on a series of 2-{[ω-(1-benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles have demonstrated high affinity for sigma-1 (σ1R) and sigma-2 (σ2R) receptors. nih.gov The compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, for example, exhibited a Ki of 1.45 nM for the human σ1R, showing a 290-fold selectivity over the σ2R subtype. nih.gov This indicates that the 2-substituted pyridine (B92270) ring linked to a piperidine is a key pharmacophore for sigma receptor binding.

Furthermore, the N-(4-piperidinyl)-2-indolinone scaffold has been identified as a novel structural class for nocicein receptor (NOP) ligands. researchgate.net Modifications to the piperidine N-substituent in this series were found to produce both potent agonists and antagonists, underscoring the critical role of this position in determining the functional activity at the NOP receptor. researchgate.net

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (σ1 vs σ2) |

| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ1 | 1.45 nM | 290-fold |

| 2-{[3-(1-Benzylpiperidin-4-yl)propyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ1 | 2.97 nM | 11-fold |

| 2-{[3-(1-Benzylpiperidin-4-yl)propyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ1 | 3.10 nM | 17-fold |

| 2-{[4-(1-Benzylpiperidin-4-yl)butyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ1 | 3.97 nM | 11-fold |

| NE-100 (Reference) | σ1 | 2.00 nM | - |

| PB28 (Reference) | σ1 | 1.87 nM | - |

Data from a study on pyridine dicarbonitriles showing affinity for sigma receptors. nih.gov

Ion Channel Modulation Assessment

While direct data on ion channel modulation for 1-(3-Fluoropyridin-2-yl)piperidin-4-one is not available, related structures have been explored as ion channel blockers. For instance, series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide and 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives were synthesized and evaluated for their inhibitory activity against T-type Ca2+ channels. These studies suggest that the piperidine scaffold can be a core component in the design of novel antihypertensive agents acting via ion channel modulation.

Structure-Activity Relationship (SAR) Studies of this compound and Related Derivatives

The biological activity of N-aryl piperidine derivatives is highly dependent on the nature and position of substituents on both the pyridine and piperidine rings.

Impact of Fluorination on Preclinical Pharmacological Profiles

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate physicochemical properties and pharmacological profiles. nih.gov Fluorination can influence a molecule's metabolic stability, basicity (pKa), lipophilicity, and binding affinity. nih.govnih.gov

In N-alkyl-substituted piperidines, the introduction of fluorine atoms has been shown to lower the basicity of the piperidine nitrogen. nih.gov This reduction in basicity can, in turn, affect the lipophilicity at physiological pH (logD), often leading to an increase. nih.gov This modulation of physicochemical properties can have profound effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For example, in a series of apoptosis signal-regulating kinase 1 (ASK1) inhibitors, replacing a trifluoromethyl group with a methoxy (B1213986) group was preferred for binding, indicating the sensitivity of the target's binding pocket to the electronic nature of the substituent. mdpi.com The strategic placement of fluorine on an aromatic ring can also block sites of metabolic oxidation, thereby increasing the compound's half-life. nih.gov

Substituent Effects on the Piperidin-4-one Scaffold's Biological Activity

The piperidin-4-one scaffold is a versatile platform where substitutions at various positions can dramatically alter biological activity. researchgate.netbiomedpharmajournal.org The nitrogen atom of the piperidine ring is a common point for modification.

SAR studies on dual Histamine H3 (H3R) and Sigma-1 (σ1R) receptor antagonists have highlighted the importance of the piperidine core. nih.gov In a direct comparison, a derivative with a piperidine ring showed significantly higher affinity for the σ1R (Ki = 3.64 nM) compared to its piperazine (B1678402) analogue (Ki = 1531 nM), while maintaining high affinity for the H3R. nih.gov This underscores that the piperidine ring is a critical structural element for potent σ1R activity in this scaffold. nih.gov

Furthermore, modifications to the N-1 substituent of the piperidine ring can act as a molecular switch, converting a receptor antagonist into an agonist. researchgate.net This has been observed in series of NOP receptor ligands, where subtle changes to the N-1 substituent dictate the functional outcome of the ligand-receptor interaction. researchgate.net The aryl group attached to the piperidine nitrogen also plays a crucial role. In a series of pyridine derivatives, the nature and position of substituents on a C-2 phenyl ring were found to significantly influence antimicrobial activity. mdpi.com

| Core Moiety | Target Receptor | Binding Affinity (Ki) |

| Piperidine | σ1 | 3.64 nM |

| Piperazine | σ1 | 1531 nM |

| Piperidine | H3 | 7.70 nM |

| Piperazine | H3 | 3.17 nM |

Comparative binding data for piperidine vs. piperazine cores at σ1 and H3 receptors. nih.gov

Stereochemical Influences on the Pharmacological Efficacy

The three-dimensional arrangement of atoms in piperidin-4-one analogues has a profound impact on their interaction with biological targets and, consequently, their pharmacological efficacy. Research into the stereochemistry of 4-alkyl-4-arylpiperidine derivatives, for instance, has revealed that both the configuration and the preferred conformation are critical determinants of their activity as opioid ligands. nih.gov

A key finding is the influence of the orientation of the substituent at the 4-position of the piperidine ring. Potent opioid agonists in this class predominantly adopt a chair conformation where the 4-aryl group is in an axial position. nih.gov This spatial arrangement is thought to facilitate a more effective interaction with the opioid receptor binding site. Conversely, analogues that show a preference for a chair conformation with an equatorial 4-aryl group often exhibit antagonist properties. nih.gov The cis 3,4-dimethyl derivative is a notable example where this conformational preference leads to antagonism. nih.gov

Further studies on different series of piperidin-4-one derivatives have reinforced the importance of stereochemistry on a range of biological activities, including antibacterial, antifungal, and anthelmintic effects. nih.gov The synthesis of specific stereoisomers, such as (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol from cis-3-alkyl-2,6-diarylpiperidin-4-one, allows for the systematic evaluation of how stereochemical changes modulate biological outcomes. nih.gov These investigations underscore that a precise stereochemical configuration is often essential for optimal potency and desired pharmacological effect.

Preclinical In Vitro Biological Screening and Cellular Assays

A crucial component of the preclinical evaluation of this compound analogues involves comprehensive in vitro biological screening. This stage utilizes a variety of cell-based and biochemical assays to determine the cellular effects and molecular targets of the compounds. These assays provide essential data on activities such as anti-proliferative potential and enzyme inhibition, guiding further development.

Evaluation in Cell-Based Assays (e.g., TNFα release, anti-proliferation)

Analogues featuring the piperidin-4-one scaffold have been extensively evaluated for their anti-proliferative effects against various human cancer cell lines. These cell-based assays are fundamental in identifying potential anti-cancer agents.

For example, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which are structurally related to the core compound, were assessed for their anti-proliferative activity using the MTT assay. nih.gov The evaluation against K562, Colo-205, MDA-MB 231, and IMR-32 human cancer cell lines showed that certain derivatives exhibited significant activity. nih.gov Specifically, compounds substituted with a 4-chlorophenylsulfonyl (6d), 4-bromophenylsulfonyl (6e), and 2-naphthalenesulfonyl (6i) group on the piperazine ring demonstrated good activity against most of the tested cell lines. nih.gov

Similarly, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated as potential anti-cancer agents. mdpi.com Two compounds from this series, II and IV, were found to effectively reduce the growth of several hematological cancer cell lines and were also shown to increase the mRNA expression of genes that promote apoptosis, such as p53 and Bax. mdpi.com Another study on (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives revealed that some analogues had notable anti-proliferative activity against K562 (leukemia) and its drug-resistant counterpart, K562-TAX. mdpi.com For instance, compound 19 showed more than 10 times higher activity against the resistant cell line (IC50 of 4.17 µM) compared to the non-resistant line (IC50 of 42.95 µM). mdpi.com

The data below summarizes the anti-proliferative activity of selected piperidin-4-one analogues.

| Compound Series | Tested Cell Lines | Key Findings | Reference |

|---|---|---|---|

| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives | K562, Colo-205, MDA-MB 231, IMR-32 | Compounds 6d, 6e, and 6i showed good activity on all cell lines except K562. | nih.gov |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Compounds II and IV reduced cell growth and increased expression of apoptotic genes p53 and Bax. | mdpi.com |

| (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives | K562, K562-TAX | Compound 19 showed potent activity against drug-resistant K562-TAX cells (IC50 = 4.17 µM). | mdpi.com |

Biochemical Enzyme Inhibition Assays

Biochemical assays are employed to identify the specific molecular targets of this compound analogues by measuring their ability to inhibit the activity of isolated enzymes. This approach has revealed that compounds from this class can interact with a diverse range of enzymes implicated in various diseases.

One area of investigation has been the inhibition of glutaminase (B10826351) 1 (GLS1), an enzyme crucial for the metabolism of cancer cells. A series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues were developed as selective GLS1 inhibitors. nih.gov Through systematic structural modifications, compound 24y was identified as a potent GLS1 inhibitor with an IC50 value of 68 nM and over 220-fold selectivity for GLS1 compared to GLS2. nih.gov

In a different therapeutic area, derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one were investigated as inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response. mdpi.comresearchgate.net Selected compounds were shown to inhibit the ATPase activity of human recombinant NLRP3. mdpi.comresearchgate.net For example, compounds 9, 13, and 18 were identified as promising NLRP3 inhibitors capable of concentration-dependently inhibiting IL-1β release in human macrophages. mdpi.comresearchgate.net

Furthermore, piperidine and piperazine analogues have been evaluated against other enzymes. Pyridylpiperazine derivatives have been synthesized and tested as urease inhibitors, with some compounds showing significantly greater potency than the standard inhibitor thiourea. nih.gov Other research has focused on azinane analogues merged with 1,2,4-triazole, which have demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov

The following table presents a summary of enzyme inhibition data for various piperidine analogues.

| Compound Series | Target Enzyme | Most Potent Analogue (IC50) | Reference |

|---|---|---|---|

| 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues | Glutaminase 1 (GLS1) | Compound 24y (68 nM) | nih.gov |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | NLRP3 ATPase | Compounds 9, 13, 18 showed concentration-dependent inhibition. | mdpi.comresearchgate.net |

| 1-(3-nitropyridin-2-yl)piperazine derivatives | Urease | Compound 5b (2.0 µM) | nih.gov |

| Azinane triazole-based derivatives | Acetylcholinesterase (AChE) | Compound 12d (0.73 µM) | nih.gov |

| Azinane triazole-based derivatives | Butyrylcholinesterase (BChE) | Compound 12m (0.038 µM) | nih.gov |

| Azinane triazole-based derivatives | α-Glucosidase | Compound 12m (36.74 µM) | nih.gov |

Computational Chemistry and in Silico Studies for 1 3 Fluoropyridin 2 Yl Piperidin 4 One Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govnih.gov This method is crucial for understanding the mechanism of action and for structure-based drug design. In studies involving piperidin-4-one derivatives, docking simulations are employed to elucidate the interactions within the active site of target proteins. malayajournal.orgsciensage.info

The process involves preparing a 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), and a 3D model of the ligand, 1-(3-Fluoropyridin-2-yl)piperidin-4-one. sciensage.info Docking algorithms then systematically sample various conformations of the ligand within the protein's binding pocket, scoring each pose based on a force field that estimates the binding free energy. nih.gov

Research on related piperidine (B6355638) structures shows that key interactions often involve hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govnih.gov For this compound, the carbonyl oxygen of the piperidin-4-one ring and the nitrogen atom of the pyridine (B92270) ring are likely to act as hydrogen bond acceptors. The fluorine atom on the pyridine ring can also participate in crucial interactions with protein residues. The binding energy scores from these simulations help rank potential derivatives and guide further synthesis and biological testing. nih.gov

| Compound Scaffold | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-one | -12.18 | Not Specified | Hydrogen Bonds, Van der Waals |

| 2,6-diphenyl piperidone derivative | > -8.0 | Not Specified | Not Specified |

| Piperidine derivative | Not Specified | Tyr 547, Tyr 666 | Hydrogen Bond |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.govnih.gov A pharmacophore model for this compound would define the spatial relationships between key features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov The piperidin-4-one moiety itself is considered an important pharmacophore in a wide range of biologically active compounds. sciensage.infosemanticscholar.org

Once a pharmacophore model is generated, it can be used as a 3D query to perform virtual screening on large chemical databases. nih.govmdpi.com This process filters vast libraries of compounds to identify novel molecules that possess the same essential features and are therefore likely to exhibit similar biological activity. sciengpub.ir This approach accelerates the discovery of new hits with diverse chemical scaffolds. nih.gov For derivatives of this compound, this technique can help identify new compounds with potentially improved affinity and selectivity for a given biological target. nih.gov

| Feature | Chemical Group | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (piperidin-4-one) | Interaction with donor residues in the protein active site. |

| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Forms hydrogen bonds with protein backbone or side chains. |

| Hydrogen Bond Acceptor (HBA) | Fluorine Atom | Can form halogen bonds or weak hydrogen bonds. |

| Aromatic Ring (AR) | Fluoropyridine Ring | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic Center | Piperidine Ring | Engages in hydrophobic interactions within the binding pocket. |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.net These methods provide detailed information about molecular orbitals, charge distribution, and chemical reactivity. For this compound, DFT calculations can predict its optimized geometry and various reactivity parameters. researchgate.netmdpi.com

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com These calculations can also determine other electronic descriptors such as ionization potential, electron affinity, and chemical potential, which help in understanding the molecule's behavior in biological systems. mdpi.com Such studies on related piperidin-4-one imine derivatives have been used to correlate electronic structure with antioxidant and anti-inflammatory activities. researchgate.net

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.79 | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -0.41 | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.38 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Chemical Potential (μ) | -0.22 | Measures the tendency of electrons to escape from a system. |

In Silico Prediction of Preclinical Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

In silico ADMET prediction is a critical component of early-stage drug discovery, used to evaluate the drug-like properties of a compound and identify potential liabilities before extensive experimental testing. mdpi.comalliedacademies.org Various computational models and software are used to predict these pharmacokinetic and toxicological properties based on the molecule's structure. cmjpublishers.comfrontiersin.org

Membrane permeability is a key factor influencing a drug's oral absorption and bioavailability. researchgate.net Computational models are widely used to predict permeability, often using parameters such as Caco-2 cell permeability and human intestinal absorption (HIA). alliedacademies.orgfrontiersin.org These models are typically built on quantitative structure-property relationships (QSPR) that correlate molecular descriptors (e.g., LogP, polar surface area) with experimentally measured permeability values. researchgate.netresearchgate.net

For pyridine-containing compounds, studies have shown that substituents significantly affect permeability. nih.gov A study on a series of monosubstituted pyridines measured across Caco-2 monolayers found that the 3-fluoro substituent ranked among those with the highest permeability. nih.gov This suggests that this compound is likely to have favorable membrane permeability characteristics.

| ADMET Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | > 0.90 (Predicted) | High permeability, suggesting good absorption across the intestinal epithelium. frontiersin.org |

| Human Intestinal Absorption (%) | High | Well absorbed from the gastrointestinal tract. alliedacademies.org |

| Blood-Brain Barrier (BBB) Permeability (logBB) | < -1 (Predicted) | Likely does not easily cross the blood-brain barrier. frontiersin.org |

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), significantly impacts its distribution, metabolism, and efficacy. nih.govrsc.org In silico models are used to predict the plasma protein binding (PPB) percentage based on molecular properties. nih.gov Lipophilicity (expressed as LogP or LogD) is a primary determinant, with more lipophilic compounds generally exhibiting higher PPB. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models have been developed for diverse sets of pharmaceutical compounds, establishing correlations between physicochemical descriptors and experimental PPB values. nih.govnih.gov For neutral and basic drugs, a sigmoidal function of LogD at pH 7.4 has shown good predictive power. nih.gov By calculating the LogP and other relevant descriptors for this compound, its potential to bind to plasma proteins can be estimated, providing insight into its likely free fraction in circulation. rsc.org

| Compound Class | Key Descriptor | Correlation with PPB | Model R² |

|---|---|---|---|

| Neutral and Basic Drugs | LogD at pH 7.4 | Positive (Sigmoidal) | 0.803 nih.gov |

| Acidic Drugs | LogP | Positive (Sigmoidal) | 0.786 nih.gov |

| Diverse Compounds | LogP, Aromaticity, VDW Surface Area | Positive | Not Specified nih.gov |

Preclinical Metabolic and Pharmacokinetic Characterization of 1 3 Fluoropyridin 2 Yl Piperidin 4 One Analogues

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro assays are fundamental to predicting a compound's in vivo behavior, offering initial data on metabolic lability and pathways. nih.gov These studies are crucial for ranking compounds early in the discovery phase to reduce the likelihood of failure in later development due to poor pharmacokinetic properties. nih.gov

Microsomal Stability Assessment (e.g., using Human and Animal Liver Microsomes)

The introduction of fluorine, as seen in the 3-fluoropyridin-2-yl moiety, is a common medicinal chemistry strategy intended to enhance metabolic stability by replacing a metabolically labile C-H bond with a stronger C-F bond. nih.gov For instance, fluorinated analogues of drugs like risperidone (B510) have shown significantly greater metabolic stability than their non-fluorinated parent compounds. nih.gov However, the position of fluorination is critical, as its presence can also influence enzyme-substrate interactions. The stability of analogues of 1-(3-Fluoropyridin-2-yl)piperidin-4-one would be determined in microsomal incubations by measuring the percentage of the parent compound remaining over time.

Illustrative Microsomal Stability of Representative Piperidine (B6355638) Analogues

| Compound Class | Species | Intrinsic Clearance (CLint, µL/min/mg) | Half-Life (t½, min) | Reference |

|---|---|---|---|---|

| 4-Aminopiperidine (B84694) Analogue | Human | 50 | 27.7 | nih.gov |

| Substituted Piperidine | Rat | 32 | 43.3 | nih.govnih.gov |

Note: This table is illustrative and presents data from various classes of piperidine-containing compounds to represent a potential range of values. The data does not correspond directly to this compound analogues.

Elucidation of Major Metabolic Pathways (e.g., N-dealkylation, Oxidation)

For compounds containing a piperidine ring linked to another aromatic system, several metabolic pathways are common.

N-dealkylation: This is a frequently observed and often major metabolic route for drugs with piperidine or piperazine (B1678402) rings. nih.govnih.govresearchgate.net The process is catalyzed by CYP450 enzymes and involves the oxidative removal of the substituent attached to the piperidine nitrogen. nih.govku.edu In the case of this compound analogues, this would involve the cleavage of the bond between the piperidine nitrogen and the fluoropyridinyl ring, leading to the formation of piperidin-4-one and a corresponding fluoropyridine metabolite. nih.govnih.gov This pathway is a primary clearance mechanism for numerous piperidine-containing therapeutics. nih.gov

Oxidation: Oxidation is another principal metabolic transformation. This can occur at several positions:

Piperidine Ring Hydroxylation: CYP-mediated hydroxylation can occur on the carbon atoms of the piperidine ring, forming hydroxylated metabolites. researchgate.net

Pyridine (B92270) Ring Oxidation: The fluoropyridine moiety may also undergo oxidation. For the related compound 3-fluoro-4-aminopyridine, metabolism leads to 5-hydroxy-3F4AP. nih.gov

N-Oxidation: The formation of an N-oxide metabolite at the pyridine nitrogen is also a possible pathway, as observed in the metabolism of other fluoropyridine structures. nih.gov

Ketone Reduction: The ketone at the 4-position of the piperidine ring could potentially be reduced to a secondary alcohol.

Identification of Contributing Cytochrome P450 (CYP) Isoforms

Identifying the specific CYP isoforms responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. sigmaaldrich.com For piperidine-containing drugs, metabolism is often mediated by multiple CYP enzymes.

CYP3A4: This is the most abundant CYP isoform in the human liver and is a major contributor to the metabolism of a vast number of drugs, including many 4-aminopiperidine derivatives. nih.govdoi.org It is frequently responsible for N-dealkylation reactions. nih.gov

CYP2D6: This isoform also plays a significant role in the metabolism of many piperidine-containing compounds. nih.gov For some 4-aminopiperidine drugs, CYP2D6 contributes significantly to their clearance. nih.gov

Other Isoforms: Depending on the specific substitutions, other isoforms such as CYP1A2, CYP2C19, and CYP2E1 may also be involved. nih.gov For example, studies on the metabolism of 3-fluoro-4-aminopyridine suggest that CYP2E1 is likely responsible for its oxidation. nih.gov

The contribution of each isoform is typically determined using a panel of recombinant human CYP enzymes and specific chemical inhibitors in in vitro assays. nih.gov

Preclinical Pharmacokinetic Profiling in In Vivo Animal Models

Following in vitro characterization, promising candidates advance to in vivo studies in animal models (e.g., mice, rats) to evaluate their full pharmacokinetic profile, which describes the absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole organism. nih.gov

Characterization of Absorption and Tissue Distribution

Absorption: After oral administration, compounds must be absorbed from the gastrointestinal tract to exert a systemic effect. Piperidine-containing molecules are often basic and lipophilic, properties that generally favor passive diffusion across the intestinal membrane. mdpi.com The rate and extent of absorption can be influenced by factors such as aqueous solubility and permeability. For many piperidine derivatives, absorption is rapid. mdpi.com

Tissue Distribution: Once in systemic circulation, a drug distributes into various tissues. The volume of distribution (Vd) is a key parameter indicating the extent of this distribution. Lipophilic compounds often have a large volume of distribution, indicating extensive partitioning into tissues outside of the plasma.

Determination of Systemic Clearance and Oral Bioavailability

Systemic Clearance (CL): Clearance is the measure of the rate of drug elimination from the body. For compounds metabolized primarily by the liver, clearance is highly dependent on the metabolic stability observed in vitro. Compounds with moderate to high clearance in liver microsomes are generally expected to have high systemic clearance in vivo. nih.gov

Oral Bioavailability (F): Bioavailability is the fraction of an orally administered dose that reaches the systemic circulation unchanged. nih.gov It is a critical parameter for oral drugs and is influenced by both absorption and first-pass metabolism in the gut wall and liver. Drugs that are extensively metabolized by CYP enzymes, particularly CYP3A4, may exhibit low oral bioavailability due to significant first-pass extraction. nih.gov Prodrug strategies are sometimes employed to improve the oral bioavailability of nucleoside analogues.

Illustrative Pharmacokinetic Parameters of Representative Piperidine Analogues in Rat

| Compound Class | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) | Reference |

|---|---|---|---|---|

| Pyrimidine Analogue (ARN25499) | 16.5 | 3.0 | 44 | nih.gov |

| Pyrimidine Analogue (ARN25375) | 13.9 | 2.5 | 33 | nih.gov |

Note: This table is illustrative and presents data from various classes of compounds, including some with piperidine-like features, to represent a potential range of pharmacokinetic values. The data does not correspond directly to this compound analogues.

Q & A

Q. What are the common synthetic routes for 1-(3-Fluoropyridin-2-yl)piperidin-4-one, and how can its purity be validated?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, fluorinated pyridine derivatives are coupled with piperidin-4-one precursors using palladium-catalyzed methods or microwave-assisted reactions to improve yield . Post-synthesis, purity is validated via HPLC (to quantify impurities), NMR (for structural confirmation), and mass spectrometry (to verify molecular weight). Safety data sheets (SDS) recommend handling fluorinated intermediates in fume hoods due to potential toxicity .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies fluoropyridyl and piperidinone moieties, with characteristic shifts (e.g., ³J coupling for fluorine in pyridine at ~150 ppm in ¹³C NMR) .

- HPLC-MS : Ensures purity and quantifies degradation products under stress conditions (e.g., acidic/basic hydrolysis) .

- X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in structurally similar compounds like 3-phenyl-2-(piperidin-1-yl) derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

SDS guidelines for analogous fluorinated piperidinones emphasize:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- First aid : Immediate flushing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of fluorinated intermediates .

- Catalyst tuning : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts improve coupling efficiency in aryl-piperidine bond formation .

- Temperature control : Microwave-assisted synthesis at 80–120°C reduces side reactions (e.g., dehalogenation) .

- Real-time monitoring : TLC or in-situ FTIR tracks reaction progress to minimize over-oxidation of the piperidinone ring .

Q. How can contradictory bioactivity data from initial screens be resolved?

Contradictions often arise from assay variability (e.g., cell-line specificity or fluorophore interference). Mitigation strategies include:

- Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability tests .

- Metabolic stability profiling : LC-MS/MS quantifies compound degradation in liver microsomes to rule out false negatives .

- Structural analogs : Compare with derivatives like 4-(3-fluorophenyl)pyrimidine-piperidine compounds to identify structure-activity relationships (SAR) .

Q. What strategies are used to study the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Molecular docking : Predict binding modes using crystallographic data from homologous targets (e.g., fluorophenyl-piperidine derivatives in neuropharmacology) .

- Isothermal titration calorimetry (ITC) : Measures binding affinity (Kd) for receptors like dopamine or serotonin transporters .

- Fluorescence polarization : Quantifies competitive binding against known inhibitors in enzyme assays .

Q. How can structural modifications enhance metabolic stability without compromising activity?

- Fluorine repositioning : Replace 3-fluoropyridyl with 4-fluorophenyl to reduce CYP450-mediated oxidation .

- Piperidine ring substitution : Introduce methyl groups at the 3-position to sterically hinder metabolic cleavage .

- Salt formation : Dihydrochloride salts (as in 4-(3-fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride) improve aqueous solubility and bioavailability .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Matrix effects : Plasma proteins can interfere with LC-MS/MS quantification. Use protein precipitation with acetonitrile or solid-phase extraction for cleaner samples .

- Isotopic labeling : Deuterated internal standards (e.g., d₃-fluoropyridine analogs) correct for ionization variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.